Lipophilicity Increase: CHF₂ Analog vs. CH₃ Analog (XLogP3 Comparison)
The difluoromethyl substituent increases computed lipophilicity relative to the methyl analog. The target compound (CAS 2306254-30-6) has a PubChem-computed XLogP3 of 1.8 [1], while the non-fluorinated comparator tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate has an XLogP3 of 1.5 [2]. This +0.3 log unit shift is consistent with the known lipophilicity-enhancing effect of fluorination [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (XLogP3 = 1.5) |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | PubChem XLogP3 3.0 algorithm (2019 release) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, making the CHF₂ analog preferable for CNS-targeted programs [3].
- [1] PubChem Compound Summary CID 154804801, tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem Compound Summary CID 58386822, cis-3-(Boc-amino)-5-methylpiperidine. National Center for Biotechnology Information, 2024. View Source
- [3] Orliac A, Routier J, Burgat Charvillon F, et al. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry. 2014;20(13):3813-3824. PMID: 24532344. View Source
